molecular formula C7H4ClNOS B8137726 4-Chlorobenzo[D]oxazole-2-thiol

4-Chlorobenzo[D]oxazole-2-thiol

Cat. No.: B8137726
M. Wt: 185.63 g/mol
InChI Key: OECPVFFAUMPBRY-UHFFFAOYSA-N
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Description

4-Chlorobenzo[d]oxazole-2-thiol (CAS 1062320-24-4) is a high-purity chemical intermediate based on the privileged benzoxazole scaffold, a structure of significant interest in medicinal chemistry and drug discovery . This compound is characterized by the molecular formula C 7 H 4 ClNOS and a molecular weight of 185.63 g/mol . The benzoxazole core is a planar bicyclic aromatic system that serves as a versatile building block for the synthesis of diverse biologically active molecules . Its structure is a key isostere of natural purine bases, which facilitates interaction with various biological receptors and enzymes . This scaffold is extensively utilized in pharmaceutical research, with derivatives demonstrating a wide range of biological activities, including potential as α-glucosidase inhibitors for anti-diabetic research , antimicrobial agents , and anticancer compounds . The specific presence of both chlorine and thiol functional groups on the benzoxazole core provides distinct reactivity for further synthetic elaboration, making it a valuable precursor for constructing more complex target structures . This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling and use appropriate personal protective equipment.

Properties

IUPAC Name

4-chloro-3H-1,3-benzoxazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNOS/c8-4-2-1-3-5-6(4)9-7(11)10-5/h1-3H,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OECPVFFAUMPBRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)NC(=S)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

In a representative procedure, 2-amino-4-chlorophenol is dissolved in methanol containing potassium hydroxide (KOH). Carbon disulfide (CS₂) is added dropwise under reflux at 60–70°C for 6–8 hours. The reaction proceeds via nucleophilic attack of the deprotonated amine on CS₂, forming a dithiocarbamate intermediate. Intramolecular cyclization then eliminates hydrogen sulfide (H₂S), yielding 4-chlorobenzo[d]oxazole-2-thiol. The crude product is precipitated by acidification with dilute HCl and purified via recrystallization from ethanol.

Critical Parameters:

  • Base Concentration : Excess KOH (2–3 equivalents) ensures complete deprotonation of the amine and facilitates cyclization.

  • Temperature : Prolonged reflux above 60°C minimizes side products like disulfides.

  • Solvent Choice : Methanol balances solubility and reactivity, though ethanol or water-methanol mixtures are alternatives.

Halogenation-Substitution Approaches

Alternative routes involve post-cyclization halogenation or substitution to introduce the chlorine atom. These methods are less common but valuable for accessing derivatives with sensitive functional groups.

Bromination Followed by Chlorine Exchange

In this two-step process, benzo[d]oxazole-2-thiol is first brominated at position 4 using bromine (Br₂) in acetic acid. The resulting 4-bromo intermediate undergoes nucleophilic aromatic substitution with chloride ions (e.g., using CuCl or NaCl in DMF) at elevated temperatures (100–120°C). While this method allows precise halogen placement, it suffers from lower yields (50–65%) due to competing side reactions.

Direct Electrophilic Chlorination

Direct chlorination of benzo[d]oxazole-2-thiol with chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) in dichloromethane has been attempted. However, the electron-deficient oxazole ring directs electrophiles preferentially to positions 5 and 7, making 4-chloro selectivity challenging. Catalytic Lewis acids like FeCl₃ improve regioselectivity but require stringent moisture control.

Optimization of Reaction Parameters

Solvent and Catalyst Screening

Comparative studies highlight dimethylformamide (DMF) as superior to methanol in cyclization reactions, enhancing yields by 15–20% when used with catalytic tetrabutylammonium bromide (TBAB). TBAB stabilizes reactive intermediates and accelerates cyclization kinetics.

Temperature and Time Profiling

Optimal cyclization occurs at 70°C for 7 hours, as shorter durations (≤5 hours) leave unreacted starting material, while prolonged heating (>9 hours) promotes oxidative dimerization of the thiol group.

Industrial-Scale Production Considerations

Large-scale synthesis employs continuous flow reactors to improve heat and mass transfer. Key adaptations include:

  • Precision Temperature Control : Jacketed reactors maintain isothermal conditions (±2°C).

  • In-Line Purification : Liquid-liquid extraction modules remove H₂S and unreacted CS₂, reducing downstream processing time.

  • Yield Optimization : Pilot-scale trials report 78–82% yields using 2-amino-4-chlorophenol (purity ≥98%) and recycled solvents.

Comparative Analysis of Methodologies

Method Starting Material Yield (%) Purity (%) Key Advantage
Cyclization2-Amino-4-chlorophenol75–8595–98Single-step, high regioselectivity
Bromination-SubstitutionBenzo[d]oxazole-2-thiol50–6585–90Flexibility in halogen choice
Direct ChlorinationBenzo[d]oxazole-2-thiol30–4570–80Avoids multi-step synthesis

Challenges and Limitations

  • Thiol Oxidation : The -SH group is prone to oxidation, necessitating inert atmospheres (N₂/Ar) and antioxidants like ascorbic acid during storage.

  • Byproduct Formation : Dimerization to disulfides occurs at pH > 10, requiring precise pH control during workup.

  • Regioselectivity Issues : Direct chlorination methods struggle with positional control, limiting scalability.

Recent Advances in Preparation Techniques

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) reduces cyclization time to 30–45 minutes while maintaining yields at 80–82%. This method is energy-efficient but requires specialized equipment.

Enzymatic Catalysis

Preliminary studies using lipase enzymes (e.g., Candida antarctica Lipase B) in aqueous-organic biphasic systems show promise, achieving 68% yield under mild conditions (40°C, pH 7) .

Chemical Reactions Analysis

Types of Reactions

4-Chlorobenzo[D]oxazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium thiolate or primary amines under basic conditions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted benzoxazole derivatives.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Antimicrobial Properties : Research indicates that 4-Chlorobenzo[D]oxazole-2-thiol exhibits significant antimicrobial activity against various bacterial and fungal strains. It has been studied for its potential as a lead compound in the development of new antibiotics, particularly against multi-drug resistant pathogens.
  • Anticancer Activity : The compound has shown promise in anticancer research. Its derivatives have been synthesized and evaluated for their ability to inhibit cancer cell proliferation through mechanisms such as enzyme inhibition and DNA interaction . Notably, structural modifications have enhanced its efficacy against specific cancer types.

2. Biological Activity

  • Anti-inflammatory Effects : Several studies have reported the anti-inflammatory properties of this compound, indicating its potential use in treating inflammatory diseases .
  • Enzyme Inhibition : This compound acts as an inhibitor of specific enzymes involved in critical biological pathways, which may lead to therapeutic applications in diseases like Alzheimer's disease through acetylcholinesterase inhibition .

3. Material Science

  • Building Block for Synthesis : In organic synthesis, this compound serves as an important intermediate for synthesizing more complex organic molecules. Its unique structure allows for the development of novel compounds with improved pharmacological properties .

Antimicrobial Efficacy

A study demonstrated that this compound effectively inhibited growth in multi-drug resistant bacterial strains. This finding suggests its potential as a new antibiotic candidate.

Cancer Therapeutics

Research on derivatives of this compound indicated enhanced anticancer activity when structural modifications were applied. These modifications allowed for better interaction with molecular targets involved in cancer progression .

Anti-inflammatory Research

The anti-inflammatory effects of this compound have been documented in studies focusing on its ability to modulate inflammatory pathways, providing insights into its therapeutic potential for inflammatory diseases .

Summary Table of Applications

Application AreaSpecific Use CasesKey Findings
Medicinal ChemistryAntimicrobial agentsEffective against multi-drug resistant strains
Anticancer drugsInhibits cancer cell proliferation
Anti-inflammatory agentsModulates inflammatory responses
Biological ActivityEnzyme inhibitorsInhibits acetylcholinesterase
Material ScienceOrganic synthesisServes as an intermediate for complex molecules

Comparison with Similar Compounds

Key Reaction Pathways

  • This compound: Likely synthesized via cyclocondensation of 2-amino-4-chlorophenol with thiourea or carbon disulfide, followed by isolation of the thiol tautomer .
  • 5-Fluorobenzo[D]oxazole-2-thiol: Prepared using 2-amino-5-fluorophenol and carbon disulfide under basic conditions, yielding 90% purity .
  • 6-Aminobenzo[D]oxazole-2-thiol: Synthesized via reduction of 6-nitrobenzo[d]oxazole-2-thiol using Fe/NH₄Cl, achieving 90% yield .

Comparative Reaction Conditions

Compound Reaction Temperature Catalyst/Solvent Yield (%)
6-Aminobenzo[D]oxazole-2-thiol Reflux (EtOH/H₂O) Fe powder, NH₄Cl 90
Benzo[D]oxazole-2-thiol 60°C NaOH/acetone 72
5-Fluorobenzo[D]oxazole-2-thiol 120°C (pyridine) K ethylxanthate 85

Thiol Reactivity in Alkylation Reactions

  • This compound : The electron-withdrawing Cl group enhances the leaving-group ability of the thiol, as observed in VAS3947-mediated alkylation of proteins (e.g., BSA), where oxazole-2-thiol derivatives act as leaving groups .
  • 6-Aminobenzo[D]oxazole-2-thiol: The NH₂ group increases nucleophilicity, favoring S-alkylation over N-alkylation in reactions with chloroacetate esters .

Antimicrobial and Antitumor Activities

  • 5-Fluorobenzo[D]oxazole-2-thiol : Exhibits moderate antibacterial activity against S. aureus (MIC = 16 µg/mL) due to enhanced membrane permeability from fluorine .

Biological Activity

4-Chlorobenzo[D]oxazole-2-thiol is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound features a benzoxazole ring with a chlorine atom at the 4-position and a thiol (-SH) group at the 2-position. Its molecular formula is C7H4ClNOSC_7H_4ClNOS, with a molecular weight of approximately 189.63 g/mol. The presence of the thiol group is significant for its biological activity, as it can form covalent bonds with cysteine residues in proteins, potentially influencing enzyme activity and cellular processes.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The thiol group interacts with target enzymes, inhibiting their function. This is particularly relevant in antimicrobial and anticancer contexts, where enzyme inhibition can disrupt critical cellular pathways.
  • Quorum Sensing Inhibition : Studies indicate that this compound may inhibit quorum sensing in bacteria, which regulates virulence factors and biofilm formation, making it a candidate for developing new antibiotics .
  • Antioxidant Activity : The thiol group also contributes to antioxidant properties, which can protect cells from oxidative stress.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values for this compound against selected microorganisms are summarized in Table 1.

MicroorganismMIC (µg/ml)
Candida albicans1.6
Candida tropicalis3.2
Aspergillus niger1.6
Escherichia coli20
Staphylococcus aureus18

These results indicate that this compound is particularly effective against fungal strains, suggesting its potential as an antifungal agent .

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. It has shown promise in inhibiting the proliferation of various cancer cell lines. For instance, in vitro studies revealed that this compound could induce apoptosis in cancer cells by disrupting redox balance and activating apoptotic pathways .

Case Studies

  • Antimicrobial Efficacy : A study conducted by Singh et al. evaluated the antibacterial activity of substituted oxazoles, including this compound. The compound exhibited substantial inhibition against both Gram-positive and Gram-negative bacteria, outperforming some standard antibiotics .
  • Anticancer Mechanism : Another investigation focused on the mechanism by which this compound induces apoptosis in cancer cells. The study showed that treatment with this compound led to increased levels of reactive oxygen species (ROS), triggering cell death pathways .

Research Findings

A comprehensive review highlighted the therapeutic potentials of oxazole derivatives, including this compound. Key findings include:

  • Structure-Activity Relationship (SAR) : Modifications on the benzoxazole scaffold can enhance biological activity, suggesting avenues for drug design .
  • Synergistic Effects : Combining this compound with other antimicrobial agents resulted in synergistic effects, enhancing overall efficacy against resistant strains .

Q & A

Q. What are the established synthetic routes for 4-chlorobenzo[d]oxazole-2-thiol, and how do their yields compare?

The compound is typically synthesized via cyclization of 2-aminophenol derivatives. A common method involves reacting 2-amino-4-chlorophenol with carbon disulfide or thiourea under basic conditions, followed by acidification to isolate the thiol . Alternative routes include oxidative cyclization using bromine (Br₂) in acetic acid, yielding this compound in ~59–85% purity after recrystallization . Key variables affecting yield include reaction time (12–18 hours), solvent choice (DMSO or ethanol), and catalyst use (e.g., triethylamine) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • ¹H NMR : Signals at δ 14.25 ppm (broad singlet, -SH) and aromatic protons between δ 7.51–7.72 ppm confirm the benzoxazole-thiol structure .
  • Mass spectrometry (MS) : A molecular ion peak at m/z 217.94 [M-H]⁻ is characteristic .
  • Elemental analysis : C, H, N, and S percentages should align with the molecular formula C₇H₄ClNOS .

Q. How can researchers assess the biological activity of this compound in preliminary studies?

Standard protocols include:

  • Antimicrobial assays : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer screening : MTT assays on cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
  • DNA interaction studies : Fluorescence quenching or gel electrophoresis to evaluate binding affinity .

Advanced Research Questions

Q. How can synthesis efficiency be optimized for this compound?

  • Catalyst screening : Bleaching Earth Clay (pH 12.5) in PEG-400 improves yields to 86% by enhancing cyclization .
  • Solvent effects : Replacing DMSO with ethanol-water mixtures reduces side products (e.g., disulfides) .
  • Microwave-assisted synthesis : Reduces reaction time from 18 hours to 2–4 hours with comparable yields .

Q. How should researchers address contradictions in reported yields or spectral data?

Discrepancies often arise from:

  • Impurity profiles : Use HPLC or TLC (Rf = 0.5–0.7 in ethyl acetate/hexane) to verify purity .
  • Protonation states : The -SH group’s NMR signal (δ 14.25 ppm) may shift in DMSO-d₆ vs. CDCl₃ due to hydrogen bonding .
  • Crystallization conditions : Recrystallization from ethanol-water vs. acetic acid alters crystal packing, affecting melting points (141–143°C vs. 136–138°C) .

Q. What computational tools predict the pharmacokinetic properties of this compound derivatives?

  • ADMET prediction : Tools like SwissADME calculate topological polar surface area (TPSA = 64.83 Ų) and LogP (2.77), indicating moderate bioavailability and blood-brain barrier permeability .
  • Molecular docking : AutoDock Vina models interactions with targets like DNA gyrase (binding energy ≤ -7.5 kcal/mol) .

Q. How do structural modifications influence bioactivity?

  • Substituent effects : Adding electron-withdrawing groups (e.g., -NO₂) at the 6-position enhances antimicrobial potency (MIC = 8 µg/mL vs. 32 µg/mL for unmodified analogs) .
  • Heterocycle fusion : Replacing the oxazole ring with a thiazole increases DNA intercalation strength (ΔTm = +5°C) .

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

The thiol (-SH) group acts as a nucleophile in SNAr reactions with aryl halides. For example, reaction with 4-chlorobenzyl chloride in PEG-400 forms C-S bonds at 70–80°C, confirmed by ¹H NMR loss of δ 4.5 ppm (-CH₂Cl) . Oxidative dimerization to disulfides can occur under aerobic conditions, requiring inert atmospheres for thiol preservation .

Q. How does the compound’s stability vary under different storage conditions?

  • Light sensitivity : UV-Vis spectra show decomposition (λmax shift from 290 nm to 265 nm) after 72 hours under UV light .
  • Thermal stability : Thermogravimetric analysis (TGA) indicates decomposition onset at 180°C .

Q. What crystallographic data confirm the molecular geometry of this compound?

Single-crystal X-ray diffraction reveals a planar benzoxazole core with a dihedral angle of 2.8° between the oxazole and benzene rings. The C-S bond length (1.68 Å) and S-H distance (1.34 Å) align with thiol tautomer dominance .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4-Chlorobenzo[D]oxazole-2-thiol
Reactant of Route 2
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4-Chlorobenzo[D]oxazole-2-thiol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.